The structure of 5-bromo-7-fluoro-2-naphthaldehyde features a naphthalene backbone substituted with bromine at position 5, fluorine at position 7, and an aldehyde group at position 2. The SMILES notation $$ \text{O=CC1=CC=C2C(Br)=CC(F)=CC2=C1} $$ accurately represents its connectivity. The presence of electron-withdrawing groups (bromine and fluorine) adjacent to the aldehyde enhances its reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 253.07 g/mol | |
| Purity | ≥97% | |
| Storage Temperature | 2–8°C | |
| Physical Form | White to yellow solid | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF) |
The compound’s insolubility in water necessitates the use of polar aprotic solvents for laboratory applications. Its melting and boiling points remain unspecified in available literature but are anticipated to align with related naphthaldehyde derivatives (e.g., 5-bromo-2-fluorobenzaldehyde melts at 58–62°C).